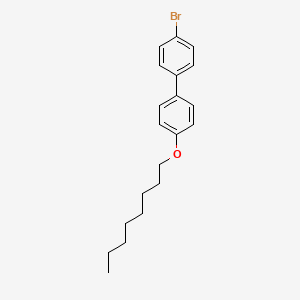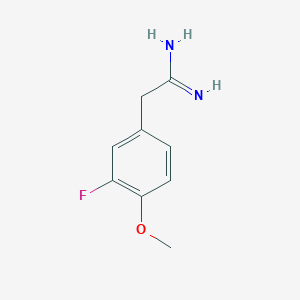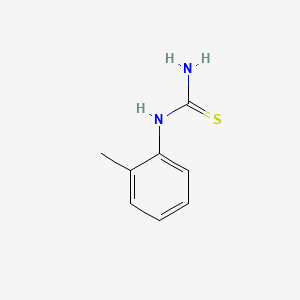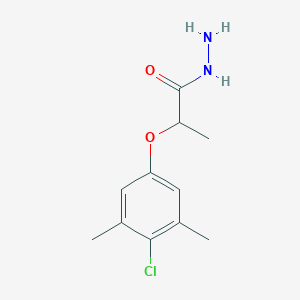
1-Bromo-4-(4-octoxyphenyl)benzene
Descripción general
Descripción
1-Bromo-4-(4-octoxyphenyl)benzene is a useful research compound. Its molecular formula is C20H25BrO and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties :1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, was synthesized and its fluorescence properties were investigated. It exhibited strong fluorescence intensity, particularly in solid state, demonstrating potential applications in fluorescence-based technologies (Liang Zuo-qi, 2015).
Interfacial Self-Assembly Studies :Research on bromobenzene derivatives, including 1-bromo-4-(octadecyloxy)benzene, has provided insights into the impact of molecular structure and functional groups on self-assembly processes. This has implications for nanotechnology and materials science (Yi-Jie Li et al., 2012).
Synthesis of Novel Compounds :Studies involving 1-bromo-4-(trifluoromethoxy)benzene and similar compounds have led to the synthesis of new compounds with potential applications in organic chemistry and material science (M. Schlosser & E. Castagnetti, 2001).
Functionalized Benzene Derivatives :Research on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes has important implications for the development of benzyne precursors and catalysts (Christian Reus et al., 2012).
Characterization and Theoretical Studies :1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized and characterized, with its properties analyzed through density functional theory (DFT). This research aids in understanding the structural and electronic properties of similar compounds (S. Patil et al., 2012).
Synthesis of Natural Products :The total synthesis of biologically active compounds starting from related bromobenzene derivatives highlights the importance of these compounds in medicinal chemistry (Yusuf Akbaba et al., 2010).
Chemical Reactions and Catalysis :Studies on the palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylphenol have implications for the synthesis of complex organic molecules (Xiaolin Pan et al., 2014).
Thermophysical Properties of Liquid Mixtures :Investigations into the thermophysical properties of mixtures containing bromobenzene derivatives contribute to a better understanding of molecular interactions in liquid mixtures (R. Ramesh et al., 2015).
Structural Analysis and Crystallography :Structural determinations of bromo- and bromomethylsubstituted benzenes, including derivatives similar to 1-Bromo-4-(4-octoxyphenyl)benzene, provide valuable insights into molecular interactions and crystal packing (P. Jones et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-4-(4-octoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJSOSKVBYYDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384327 | |
| Record name | 4-bromo4'-octyloxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-66-9 | |
| Record name | 4-bromo4'-octyloxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)





![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)



![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)



